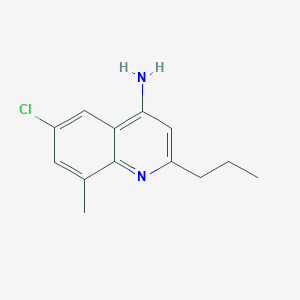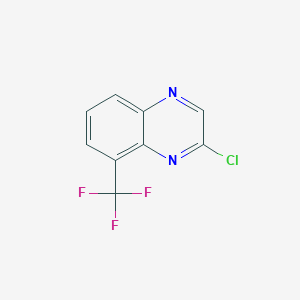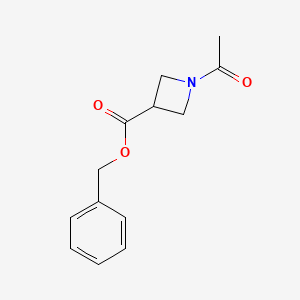
5-Bromo-4,7-difluoro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4,7-difluoro-1H-indazole: is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,7-difluoro-1H-indazole typically involves the bromination and fluorination of an indazole precursor. One common method includes:
Bromination Reaction: Dissolve the precursor compound in acetonitrile and add N-bromo-succinimide. Maintain the reaction temperature between -10°C to 10°C for 1-2 hours.
Fluorination Reaction: The fluorination step can be achieved using various fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions on the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 5-Bromo-4,7-difluoro-1H-indazole is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology and Medicine: The compound is studied for its potential as a pharmacophore in drug discovery. Indazole derivatives have shown promise in treating various diseases, including cancer, inflammation, and infectious diseases .
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and materials science applications.
Mechanism of Action
The mechanism of action of 5-Bromo-4,7-difluoro-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity to these targets .
Comparison with Similar Compounds
- 5-Bromo-1H-indazole
- 4,7-Difluoro-1H-indazole
- 5-Fluoro-1H-indazole
Comparison: 5-Bromo-4,7-difluoro-1H-indazole is unique due to the simultaneous presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced properties, such as increased potency or selectivity in biological assays .
Properties
Molecular Formula |
C7H3BrF2N2 |
|---|---|
Molecular Weight |
233.01 g/mol |
IUPAC Name |
5-bromo-4,7-difluoro-1H-indazole |
InChI |
InChI=1S/C7H3BrF2N2/c8-4-1-5(9)7-3(6(4)10)2-11-12-7/h1-2H,(H,11,12) |
InChI Key |
HSPJSJOYUSVGRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NN2)C(=C1Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,3-Diazaspiro[4.4]nonane-2,4-dione, 6-phenyl-](/img/structure/B11878367.png)

![tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11878391.png)



![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11878420.png)


